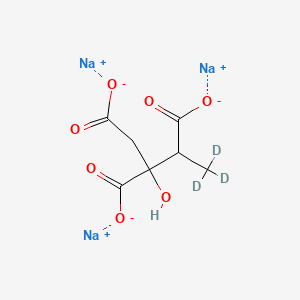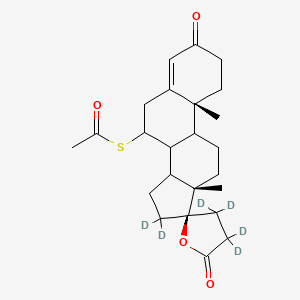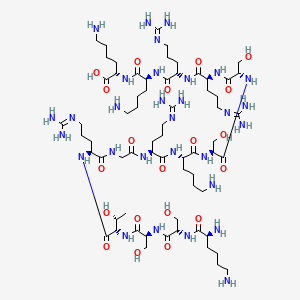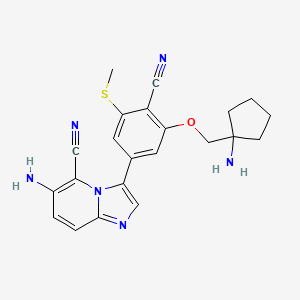
Trisodium;4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium;4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylate is a tricarboxylic acid trianion resulting from the deprotonation of all three carboxy groups of 4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylic acid. This compound is of interest due to its unique isotopic labeling with deuterium, which can be useful in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylate typically involves the deuteration of 2-hydroxybutane-1,2,3-tricarboxylic acid. This can be achieved through a series of chemical reactions where hydrogen atoms are replaced with deuterium. The reaction conditions often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterated chemicals. The process must be carefully controlled to achieve high purity and yield of the deuterated product.
Analyse Des Réactions Chimiques
Types of Reactions
Trisodium;4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The deuterium atoms can be replaced with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used to replace deuterium atoms, depending on the desired product.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-keto-4,4,4-trideuterio-butane-1,2,3-tricarboxylate, while reduction may produce 2-hydroxy-4,4,4-trideuterio-butane-1,2,3-triol.
Applications De Recherche Scientifique
Trisodium;4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of deuterium-labeled compounds.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled metabolites.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of deuterium-labeled drugs.
Industry: Applied in the synthesis of deuterium-labeled compounds for various industrial applications, including the development of new materials and catalysts.
Mécanisme D'action
The mechanism by which trisodium;4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylate exerts its effects depends on its specific application. In metabolic studies, the compound is incorporated into metabolic pathways, allowing researchers to trace its transformation and interactions with other molecules. The deuterium atoms provide a unique signature that can be detected using various analytical techniques, such as mass spectrometry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trisodium 2-hydroxypropane-1,2,3-tricarboxylate: Similar in structure but lacks deuterium labeling.
3-hydroxybutane-1,2,3-tricarboxylic acid: The non-deuterated version of the compound.
2-hydroxybutane-1,2,3-tricarboxylate: Another tricarboxylic acid with similar properties but different isotopic composition.
Uniqueness
The uniqueness of trisodium;4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylate lies in its deuterium labeling, which provides distinct advantages in tracing and studying chemical and biological processes. The presence of deuterium atoms allows for more precise and accurate analysis in various research applications.
Propriétés
Formule moléculaire |
C7H7Na3O7 |
|---|---|
Poids moléculaire |
275.11 g/mol |
Nom IUPAC |
trisodium;4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C7H10O7.3Na/c1-3(5(10)11)7(14,6(12)13)2-4(8)9;;;/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13);;;/q;3*+1/p-3/i1D3;;; |
Clé InChI |
HPLKAWNRQOHUKD-AGUGZIQGSA-K |
SMILES isomérique |
[2H]C([2H])([2H])C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+] |
SMILES canonique |
CC(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S,4R)-1-[(2S)-2-[11-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12371434.png)









![3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-difluoromethoxy]-2-[[[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]phenoxy]methyl]benzonitrile](/img/structure/B12371491.png)
